N-(3-Mercapto-2-methylpropanoyl)glycine

説明

Synthesis Analysis

Synthesis of mercaptoacyl-glycine derivatives typically involves the condensation of mercaptoacid chlorides with N-alkyl glycinate, followed by hydrolysis. For example, Luo et al. (1990) synthesized N-(2-mercaptopyridyl-3-formyl)-N-alkyl glycine derivatives through this method, indicating a potential pathway for synthesizing compounds like N-(3-Mercapto-2-methylpropanoyl)glycine (Luo, Yang, & Peng, 1990).

Molecular Structure Analysis

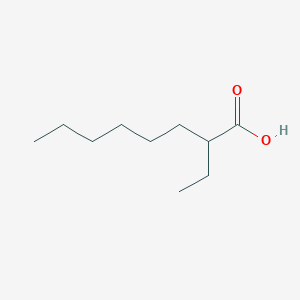

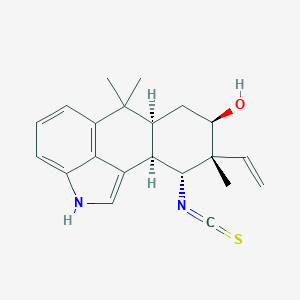

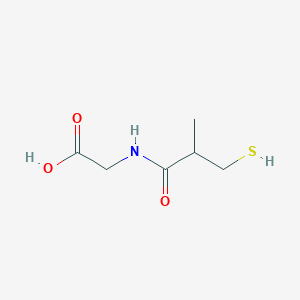

The molecular structure of mercaptoacyl-glycine derivatives is characterized by the presence of a mercapto group (-SH) attached to an acyl chain, which is then linked to the glycine moiety. This structure is pivotal for their chemical reactivity and interaction with metals, as shown by Popović et al. (1999), who studied the binding of mercury(II) by N-(2-mercaptopropionyl)glycine, illustrating the significant affinity of such compounds towards metal ions (Popović et al., 1999).

Chemical Reactions and Properties

Mercaptoacyl-glycine derivatives can undergo various chemical reactions, including oxidation to form disulfides, which can be facilitated by agents like hydrogen peroxide. The mercapto group in these compounds plays a crucial role in their chemical behavior, offering pathways for the synthesis of more complex molecules. For example, the oxidation process was employed by Luo et al. (1990) to obtain disulfides from N-(2-mercaptopyridyl-3-formyl)-N-alkyl glycine derivatives (Luo, Yang, & Peng, 1990).

科学的研究の応用

It is used in the synthesis of polyfunctional terpenoids containing a peptide fragment, showing promise in terms of biological activity (Nikitina et al., 2002).

This compound serves as a zwitterionic buffer in studies exploring the complexation of divalent transition metal ions with zwitterionic buffers and triazoles (Khalil et al., 2009).

It has demonstrated potent converting enzyme inhibiting activity, surpassing Bz-Phe-Gly-Pro and captopril, which is significant in medical research (Almquist et al., 1980).

As an ACE inhibitor, it effectively lowers blood pressure in rats, marking its importance in hypertension research (Suh et al., 1985).

N-(3-Mercapto-2-methylpropanoyl)glycine has been used in a neuroprotective capacity, significantly reducing cerebral 3-aminopropanal-modified protein immunoreactivity and infarct volume in models of middle cerebral artery occlusion (Ivanova et al., 2002).

It's a component in the synthesis of N-(benzyloxycarbonyl)glycine amides, which are potent anticonvulsant agents, comparable to phenytoin in efficacy (Geurts et al., 1998).

In psychiatric research, high-dose treatments with derivatives of this compound have resulted in a significant reduction in negative symptoms in patients with schizophrenia (Javitt et al., 2001; Heresco-Levy et al., 2004).

It plays a role in enzymatic processes, such as glycine N-methyltransferase activity, which methylates glycine in rabbit liver to yield sarcosine (Heady & Kerr, 1973).

特性

IUPAC Name |

2-[(2-methyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOCIBBWDLKODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Mercapto-2-methylpropanoyl)glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)

![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)

![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)